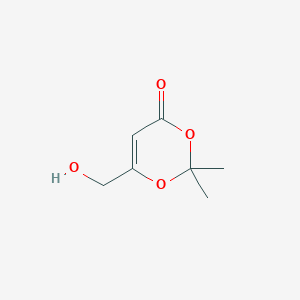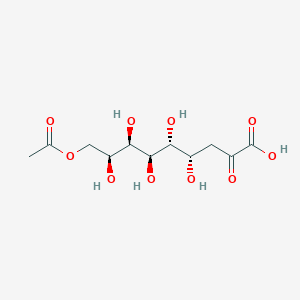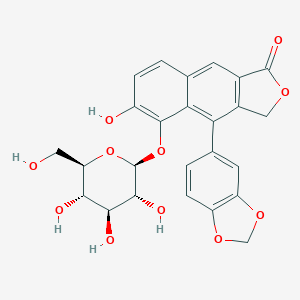
2,4-Difluoro-6-nitrophenol
Vue d'ensemble
Description
2,4-Difluoro-6-nitrophenol is a chemical compound that is structurally related to other nitrophenol derivatives . It has a molecular formula of C6H3F2NO3 and a molecular weight of 175.09 .
Physical And Chemical Properties Analysis
2,4-Difluoro-6-nitrophenol has a predicted boiling point of 211.1±35.0 °C and a predicted density of 1.619±0.06 g/cm3 . It is also known to be relatively stable under normal conditions .Applications De Recherche Scientifique
Environmental Applications
2,4-Difluoro-6-nitrophenol can be used in environmental science, particularly in the reduction of 4-nitrophenol and organic dyes . Ultrafine palladium nanoparticles anchored on CeO2 nanorods, synthesized via an absorption-in situ reduction method, have been used to investigate the activity of the CeO2/Pd nanocomposites toward the reduction of 4-nitrophenol (4-NP) and organic dyes .
Catalyst in Chemical Reactions
This compound can act as a catalyst in chemical reactions. For instance, it can be used in the reduction of 4-nitrophenol, organic dye degradation, and Suzuki-Miyaura cross-coupling reaction .
Intermediate in Synthesis of Antimicrobial Agents
2,4-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
Pharmaceutical Applications
This compound has promising applications in the pharmaceutical industry . It can be used in the synthesis of drugs used to treat various types of cancer, including breast, lung, and ovarian cancer .
Synthesis of Fluorinated Building Blocks
2,4-Difluoro-6-nitrophenol can be used in the synthesis of fluorinated building blocks . These building blocks can be used in a variety of applications, including the development of new materials and pharmaceuticals .
Research and Development
Due to its unique properties, 2,4-Difluoro-6-nitrophenol is often used in research and development. It can be used to study the properties of other compounds, develop new synthesis methods, and explore potential applications .
Safety and Hazards
Mécanisme D'action
Mode of Action
Nitrophenols, in general, are known to interact with biological systems through various mechanisms, including oxidative stress, dna damage, and interference with cellular signaling pathways .
Biochemical Pathways
Nitrophenols can potentially affect various biochemical pathways, including those involved in oxidative stress and DNA repair
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-6-nitrophenol . These factors can include pH, temperature, and the presence of other chemicals. Understanding these influences is crucial for predicting the compound’s behavior in different environments.
Propriétés
IUPAC Name |
2,4-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKNFPDQWHQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278834 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-nitrophenol | |
CAS RN |
364-31-8 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 364-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)












